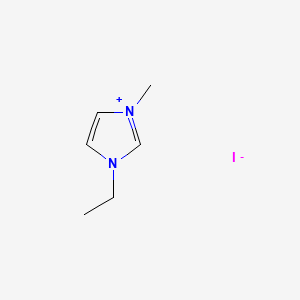
1-Fluoro-2,4-dimethylbenzene
Vue d'ensemble
Description
Méthodes De Préparation
1-Fluoro-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the fluorination of p-nitrotoluene or o-xylene. The specific reaction conditions can vary based on the desired yield and purity. Industrial production methods often involve electrophilic aromatic substitution reactions, where a fluorine atom is introduced into the benzene ring in the presence of a suitable catalyst .
Analyse Des Réactions Chimiques
1-Fluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.
Substitution Reactions: The fluorine atom in this compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-2,4-dimethylbenzene has several applications in scientific research:
Biology and Medicine: While specific biological and medicinal applications are less documented, fluorinated aromatic compounds are often explored for their potential in drug development and biochemical research.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2,4-dimethylbenzene in chemical reactions typically involves the formation of a benzenonium intermediate during electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then loses a proton to yield the substituted benzene ring . This mechanism is crucial for understanding how this compound interacts with various reagents and catalysts.
Comparaison Avec Des Composés Similaires
1-Fluoro-2,4-dimethylbenzene can be compared with other similar compounds, such as:
- 2,4-Dimethylfluorobenzene
- 2-Fluoro-5-methyltoluene
- 4-Fluoro-m-xylene
These compounds share similar structural features but differ in the position of the fluorine and methyl groups, which can influence their chemical reactivity and applications
Propriétés
IUPAC Name |
1-fluoro-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIJEURQKZASKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490106 | |
| Record name | 1-Fluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-65-3 | |
| Record name | 1-Fluoro-2,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)







![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
